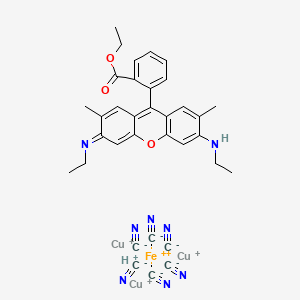
Bovine FGF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bovine Fibroblast Growth Factor (FGF) is a member of the fibroblast growth factor family, which consists of polypeptide factors with similar structures. These factors play crucial roles in regulating cell proliferation, differentiation, nutritional metabolism, and neural activity . Bovine FGF is particularly significant in the context of cattle, where it has been identified and characterized for its diverse biological functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bovine FGF can be synthesized through recombinant DNA technology. The gene encoding this compound is inserted into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism expresses the protein, which is subsequently purified using standard chromatographic techniques . The recombinant this compound is typically lyophilized and can be reconstituted in phosphate-buffered saline (PBS) for use .
Industrial Production Methods
Industrial production of this compound follows similar recombinant DNA technology methods. Large-scale fermentation processes are employed to cultivate the host organisms expressing this compound. The protein is then harvested and purified through a series of chromatographic steps to ensure high purity and activity .
Analyse Des Réactions Chimiques
Types of Reactions
Bovine FGF undergoes various biochemical reactions, including phosphorylation and glycosylation. These post-translational modifications are essential for its biological activity and stability .
Common Reagents and Conditions
Phosphorylation of this compound typically occurs in the presence of specific kinases and ATP. Glycosylation, on the other hand, involves the addition of carbohydrate moieties to the protein, which is facilitated by glycosyltransferases .
Major Products Formed
The major products formed from these reactions are the phosphorylated and glycosylated forms of this compound. These modified forms exhibit enhanced stability and biological activity, making them more effective in their physiological roles .
Applications De Recherche Scientifique
Bovine FGF has a wide range of scientific research applications:
Chemistry: This compound is used in studies involving protein-protein interactions and signal transduction pathways.
Biology: It plays a crucial role in cell culture systems, promoting cell proliferation and differentiation.
Industry: It is used in the production of cultured meat and other biotechnological applications.
Mécanisme D'action
Bovine FGF exerts its effects by binding to specific fibroblast growth factor receptors (FGFRs) on the cell surface. This binding induces dimerization of the receptors, activating their intrinsic tyrosine kinase activity through trans-autophosphorylation . The activated receptors then initiate a cascade of downstream signaling pathways, including the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival .
Comparaison Avec Des Composés Similaires
Bovine FGF is part of a larger family of fibroblast growth factors, which includes acidic FGF (aFGF) and basic FGF (bFGF). While all FGFs share similar structural features and biological functions, this compound is unique in its specific amino acid sequence and post-translational modifications . Other similar compounds include human FGF, mouse FGF, and FGFs from other bovine subfamily species .
Conclusion
This compound is a versatile and biologically significant compound with diverse applications in scientific research, medicine, and industry. Its unique properties and mechanisms of action make it a valuable tool for understanding and manipulating cellular processes.
Propriétés
Numéro CAS |
106096-92-8 |
|---|---|
Formule moléculaire |
C17H17N5O5 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



